molecular formula C21H23FN4O B3005894 3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396767-24-0

3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Numéro de catalogue B3005894
Numéro CAS: 1396767-24-0
Poids moléculaire: 366.44
Clé InChI: FANIIICFHBPEPT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Syntheses and 5-HT2 Antagonist Activity Analysis

The study presented in paper focuses on the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which are tested for their antagonist activity against 5-HT2 and alpha 1 receptors. The compound 7b, with a 4-[bis(4-fluoro-phenyl)methylene]piperidine group, showed significant 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo. Another compound, 21b, demonstrated potent 5-HT2 antagonist activity with moderate alpha 1 receptor antagonism. These findings suggest that the mentioned ring systems could be valuable in the development of 5-HT2 antagonists.

Inotropic Evaluation of Piperidine-4-Carboxamides

In paper , a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides were synthesized and evaluated for their positive inotropic activity. The compound 6a, with a 2-fluorobenzyl group, was found to be the most potent, surpassing the standard drug milrinone in increasing stroke volume in isolated rabbit-heart preparations. This indicates the potential of these derivatives in cardiac therapeutic applications.

Monoamine Transporters Interaction Study

The research in paper explores the structure-activity relationships of cis-3,6-disubstituted piperidine derivatives, focusing on their affinity for monoamine transporters in the brain. The study led to the creation of phenyl and heterocyclic derivatives, with the presence of an electron-withdrawing group enhancing potency at the dopamine transporter (DAT). The enantiomer S,S-(-)-19a was identified as highly potent for DAT and more selective than GBR 12909, suggesting that these 3,6-disubstituted piperidine derivatives could serve as a novel template for DAT inhibitors.

Structural Exploration and Antiproliferative Activity

Paper describes the synthesis and structural characterization of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, which was evaluated for antiproliferative activity. The compound's structure was confirmed through various spectroscopic methods and X-ray diffraction, revealing a stable molecular structure due to inter and intra-molecular hydrogen bonds. The study provides insights into the compound's potential bioactivity.

Antifungal Activity and DFT Study

The compound synthesized in paper is a 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, which was structurally confirmed and subjected to a Density Functional Theory (DFT) study. The experimental and calculated bond lengths and angles were compared, and the compound was found to exhibit moderate antifungal activity. This research contributes to the understanding of the compound's chemical properties and its potential use as an antifungal agent.

Applications De Recherche Scientifique

Crystal Structure and Theoretical Analysis

  • Biologically Active Derivatives : Compounds similar to the one , with slight variations in structure, have been synthesized and analyzed for their crystal structure and intermolecular interactions. These studies contribute to understanding the molecular packing and interaction nature in biologically active derivatives of 1,2,4-triazoles (Shukla et al., 2017).

Molecular Docking Studies and Cancer Research

  • EGFR Inhibitors in Cancer Research : Related compounds, featuring benzimidazole derivatives with 1,2,4-triazole, have been studied for their anti-cancer properties, including detailed molecular docking studies to understand their interaction with cancer-related targets (Karayel, 2021).

Antimicrobial and Antifungal Activity

  • Mycobacterium Tuberculosis Inhibition : Analogous compounds with a similar structure have been evaluated for inhibiting Mycobacterium tuberculosis and show promising results in anti-tuberculosis activity (Jeankumar et al., 2013).
  • Broad Antimicrobial Activity : Several studies on related compounds have shown significant biological activity against various microorganisms, highlighting their potential in antimicrobial and antifungal applications (Suresh et al., 2016).

Neurological Research and Imaging Agents

  • Dopamine D4 Receptor Imaging : Derivatives of this compound have been synthesized for potential use as imaging agents targeting dopamine D4 receptors, an area of interest in neurological research (Hai, 2002).

Synthesis and Structural Analysis

  • Hirshfeld Surface Analysis : Related triazole derivatives have been synthesized and analyzed using Hirshfeld surface analysis, providing insight into the molecular structure and potential interactions of these compounds (Ahmed et al., 2020).

Anticancer Activity

  • Dalton’s Lymphoma Ascitic in Mice : Research on similar 1,2,4-triazole derivatives has shown potential in anti-cancer activity, particularly against Dalton’s Lymphoma Ascitic in mice, suggesting a pathway for future cancer treatments (Arul & Smith, 2016).

Propriétés

IUPAC Name

5-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-24-21(27)26(19-5-3-2-4-6-19)20(23-24)17-11-13-25(14-12-17)15-16-7-9-18(22)10-8-16/h2-10,17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANIIICFHBPEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.